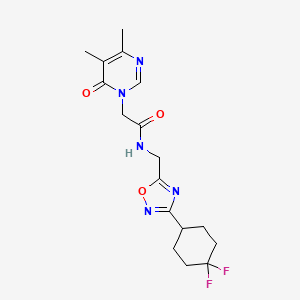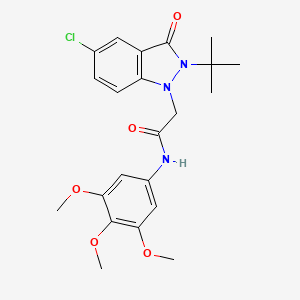
N-(5-Fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)prop-2-enamide, also known as FOBA, is a novel fluorescent probe that has recently gained attention in the field of chemical biology. FOBA is a small molecule that can selectively label proteins and other biomolecules in living cells, making it a valuable tool for studying cellular processes.
Mécanisme D'action
The mechanism of action of N-(5-Fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)prop-2-enamide is based on its ability to selectively label proteins and other biomolecules in living cells. This compound contains a fluorophore that emits a green fluorescence when excited by light. The fluorophore is attached to a propargyl group, which allows it to react with biomolecules containing a terminal alkyne. The resulting covalent bond between this compound and the biomolecule allows for selective labeling and visualization of the biomolecule of interest.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells. In vitro studies have shown that this compound is non-toxic and does not affect cell viability or proliferation. This compound has also been shown to be stable in cells for extended periods of time, allowing for long-term imaging studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-Fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)prop-2-enamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, allowing for selective labeling of intracellular biomolecules. This compound is also highly specific, allowing for selective labeling of a single biomolecule of interest. Additionally, this compound can be used in live-cell imaging studies, allowing for the visualization of dynamic cellular processes in real-time.
However, there are also limitations to the use of this compound in lab experiments. This compound requires the presence of a terminal alkyne on the biomolecule of interest for selective labeling, which limits its use to certain types of biomolecules. Additionally, this compound may interfere with the function of the biomolecule of interest if it is labeled at a critical site.
Orientations Futures
There are several future directions for the use of N-(5-Fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)prop-2-enamide in scientific research. One potential application is in the study of protein-protein interactions in disease states. This compound could be used to selectively label proteins involved in disease pathways, allowing for the development of new therapies. Additionally, this compound could be used in the development of new high-throughput screening assays for drug discovery. Finally, the synthesis of new derivatives of this compound could lead to the development of new probes with different selectivity and specificity.
Méthodes De Synthèse
N-(5-Fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)prop-2-enamide can be synthesized using a multistep process that involves the reaction of 5-fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-ylamine with propargyl bromide. The resulting product is then treated with acetic anhydride to form this compound. The synthesis of this compound has been optimized to yield high purity and high yields.
Applications De Recherche Scientifique
N-(5-Fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)prop-2-enamide has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of protein-protein interactions. This compound can selectively label proteins in living cells, allowing researchers to study the dynamics of protein-protein interactions in real-time. This compound has also been used to study the localization and trafficking of proteins in cells. Additionally, this compound has been used to study enzyme activity and to develop high-throughput screening assays for drug discovery.
Propriétés
IUPAC Name |
N-(5-fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c1-3-10(15)13-7-5-9-8(4-6(7)12)14(2)11(16)17-9/h3-5H,1H2,2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIODSOPFIZUDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)F)NC(=O)C=C)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl-2,5-dimethyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2931769.png)
![4-[(6-Phenylpyrimidin-4-yl)oxymethyl]-N-propan-2-ylpiperidine-1-carboxamide](/img/structure/B2931770.png)






![N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2931780.png)

![4-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2931782.png)

![Methyl 2-((3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2931787.png)
